molecular formula C9H6ClN3 B12957115 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12957115
M. Wt: 191.62 g/mol
InChI Key: YTJVQLLFSKTMAJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This method is favored for its efficiency and the ability to produce a wide range of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods: Industrial production of this compound often employs metal-free direct synthesis methods to minimize environmental impact. These methods include the condensation of 2-aminopyridine with aldehydes under solvent-free and catalyst-free conditions . This approach not only reduces the use of hazardous chemicals but also simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents such as hydrogen peroxide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Imidazo[1,2-a]pyridine derivatives with various functional groups.

    Reduction: Reduced imidazo[1,2-a]pyridine compounds.

    Substitution: Substituted imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both chloro and nitrile groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its diverse biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-6-7(5-11)13-8(10)3-2-4-9(13)12-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJVQLLFSKTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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